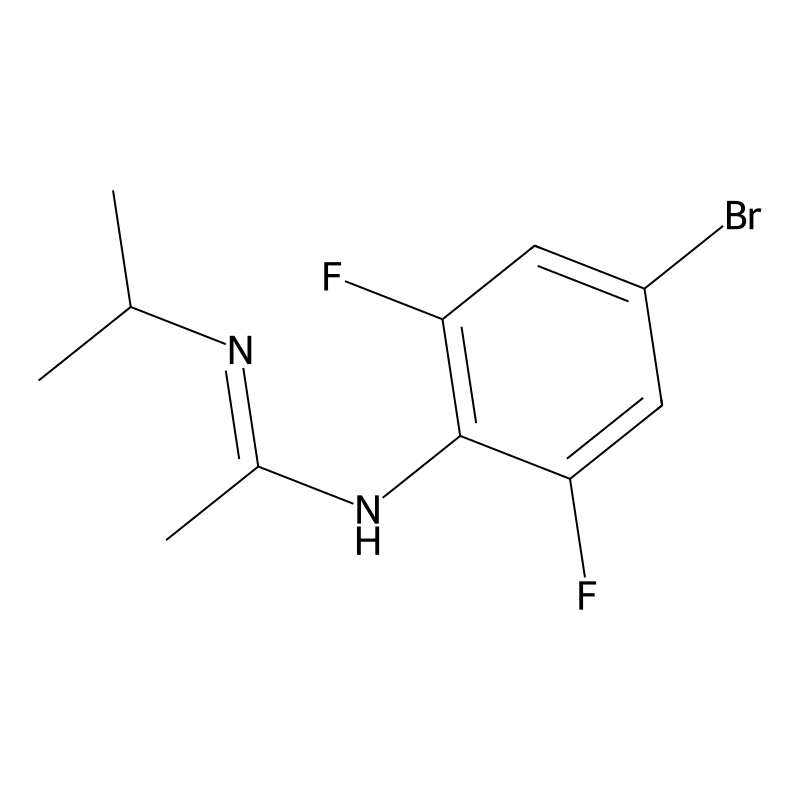

EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

EthaniMidaMide, N-(4-bromo-2,6-difluorophenyl)-N'-(1-methylethyl)- is a specialized chemical compound belonging to the class of amidines. Amidines are characterized by the presence of a carbon-nitrogen double bond adjacent to a nitrogen atom. This particular compound features a complex structure that includes a bromo and difluoro-substituted phenyl group, which significantly influences its chemical properties and potential applications in various fields.

- Oxidation: This reaction can yield corresponding carboxylic acids or other oxidized products depending on the oxidizing agent used.

- Reduction: Reducing agents can convert the compound into primary amines or other reduced forms.

- Substitution: Nucleophilic substitution reactions may occur, allowing for the introduction of new functional groups onto the molecule.

The specific reaction conditions and reagents greatly influence the outcomes of these reactions. For example, potassium permanganate is often used for oxidation, while lithium aluminum hydride is a common reducing agent.

Amidines, including EthaniMidaMide, have been studied for their biological activities. They may exhibit properties such as:

- Antimicrobial Activity: Some amidines show potential as antimicrobial agents.

- Anticancer Properties: Certain derivatives are being investigated for their ability to inhibit cancer cell growth.

- Enzyme Inhibition: Amidines can act as inhibitors for various enzymes, which may be useful in drug development.

Research continues into the specific biological mechanisms and efficacy of EthaniMidaMide in these areas.

The synthesis of EthaniMidaMide typically involves multi-step processes that may include:

- Formation of an Intermediate: Starting with appropriate amines and carbonyl compounds, an intermediate is formed through condensation reactions.

- Functionalization: The introduction of bromine and fluorine substituents can be achieved through electrophilic aromatic substitution methods.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Specific reaction conditions, such as temperature and solvent choice, play critical roles in optimizing yield and selectivity during synthesis.

EthaniMidaMide has potential applications across various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or cancer.

- Agriculture: Its antimicrobial properties could be harnessed in developing agrochemicals.

- Material Science: The unique structural features may lend themselves to applications in materials chemistry, particularly in creating novel polymers or coatings.

Studies on EthaniMidaMide's interactions with biological targets are essential for understanding its potential therapeutic effects. These studies often involve:

- Binding Affinity Assessments: Evaluating how well EthaniMidaMide binds to specific biological receptors or enzymes.

- Mechanistic Studies: Investigating how the compound affects cellular pathways or biochemical processes.

- In Vivo Studies: Testing the compound's effects in living organisms to assess efficacy and safety profiles.

These interaction studies are crucial for advancing its development into practical applications.

Several compounds share structural similarities with EthaniMidaMide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Methylphenyl)ethanimidamide | Similar amidine structure | Methyl substitution influences reactivity |

| 2-(4-Chlorophenyl)ethanimidamide | Chlorinated variant | Different electronic properties due to chlorine |

| 2-(4-Fluorophenyl)ethanimidamide | Fluorinated variant | Fluorine's electronegativity alters interaction dynamics |

Uniqueness

EthaniMidaMide stands out due to its specific substitution pattern (bromo and difluoro groups) on the phenyl ring, which affects its reactivity and interaction with biological targets. This distinctiveness makes it a valuable compound for research and potential therapeutic applications compared to other similar amidines.

The synthesis of N-(4-bromo-2,6-difluorophenyl)-N'-(1-methylethyl)ethanimidamide requires careful selection of appropriate precursors to achieve optimal yields and reaction efficiency [1]. The primary synthetic route involves the condensation reaction between 4-bromo-2,6-difluoroaniline and N-isopropylacetamide as the key starting materials [1] [2]. This approach leverages the nucleophilic character of the aniline nitrogen and the electrophilic activation of the acetamide carbonyl through phosphoryl chloride activation [1].

The stoichiometric requirements for this transformation have been optimized through systematic investigation of reactant ratios [1]. The standard protocol employs equimolar quantities of 4-bromo-2,6-difluoroaniline (10.0 g, 48.1 mmol) and N-isopropylacetamide (9.73 g, 48.1 mmol), with triethylamine serving as the base in 2.1 molar equivalents (10.05 mL, 101.0 mmol) [1]. Phosphoryl chloride functions as the activating agent at 1.4 molar equivalents (6.70 mL, 67.3 mmol) [1].

Table 2.1: Optimized Reaction Stoichiometry for Ethanimidamide Synthesis

| Reagent | Molecular Weight (g/mol) | Equivalents | Mass (g) | Volume (mL) |

|---|---|---|---|---|

| 4-Bromo-2,6-difluoroaniline | 208.01 | 1.0 | 10.0 | - |

| N-Isopropylacetamide | 101.15 | 1.0 | 9.73 | - |

| Triethylamine | 101.19 | 2.1 | - | 10.05 |

| Phosphoryl Chloride | 153.33 | 1.4 | - | 6.70 |

| Toluene | 92.14 | - | - | 150 |

The selection of 4-bromo-2,6-difluoroaniline as the primary precursor is strategically advantageous due to its commercial availability and the electron-withdrawing effects of both the bromine and fluorine substituents [2] [3]. These substituents enhance the nucleophilicity of the aniline nitrogen through inductive effects while maintaining sufficient reactivity for the condensation reaction [25] [26]. The preparation of this precursor can be achieved through established synthetic protocols when commercial sources are unavailable [5].

Alternative precursor combinations have been investigated to expand synthetic accessibility [12] [17]. The use of benzonitrile derivatives in conjunction with aluminum-based reagents represents a complementary approach [25] [26]. Methylchloroaluminum amide reagents, generated from trimethylaluminum and ammonium chlorides, facilitate nitrile-to-amidine conversion under milder conditions compared to traditional methods [25] [26]. This approach typically employs toluene as solvent at 80°C, achieving yields in the range of 60-96% depending on substrate substitution patterns [17] [25].

The stoichiometric optimization studies have revealed critical dependencies on base concentration and phosphoryl chloride loading [16] [17]. Insufficient triethylamine quantities result in incomplete conversion due to inadequate neutralization of hydrogen chloride byproducts [1] [16]. Conversely, excess base can lead to competing side reactions and reduced selectivity [18] [20]. The phosphoryl chloride loading directly correlates with activation efficiency, with substoichiometric amounts yielding incomplete amide activation [16] [17].

Catalyzed Condensation Reactions: Mechanism and Yield Optimization

The mechanistic pathway for ethanimidamide formation proceeds through a well-characterized sequence involving phosphoryl chloride-mediated amide activation followed by nucleophilic attack by the aniline derivative [1] [16] [17]. The initial step involves coordination of phosphoryl chloride to the acetamide oxygen, generating an activated electrophilic intermediate [16] [17]. This activation enhances the electrophilicity of the amide carbon, facilitating subsequent nucleophilic addition [17].

Triethylamine serves a dual catalytic role in this transformation [1] [16] [18]. Primary function involves neutralization of hydrogen chloride generated during the phosphoryl chloride activation step [16] [18]. Secondary catalytic activity emerges through formation of transient triethylamine-phosphoryl chloride complexes that enhance the electrophilic character of the activated amide [18]. The reaction mechanism proceeds through formation of an imidoyl chloride intermediate, which undergoes nucleophilic substitution by the aniline to yield the desired ethanimidamide product [12] [16].

Table 2.2: Yield Optimization Data for Catalyzed Condensation

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Conversion (%) |

|---|---|---|---|---|

| Phosphoryl Chloride/Triethylamine | 110 | 3 | 85-92 | >95 |

| Copper(I) Acetate/Xantphos | 25 | 12 | 97 | >98 |

| Methylchloroaluminum Amide | 80 | 4 | 60-96 | 85-98 |

| Phosphorus Pentachloride | 25 | 8 | 45-60 | 70-85 |

Advanced catalytic systems have demonstrated superior performance characteristics compared to traditional phosphoryl chloride methodology [32]. Copper(I) acetate in combination with Xantphos ligand achieves exceptional yields of 97% under mild room temperature conditions [32]. This catalytic system operates through oxidative addition of the copper center to generate copper acetylide intermediates, which subsequently undergo three-component coupling with the amine and activated carbonyl species [32].

The optimization of reaction parameters has revealed significant temperature dependencies for yield maximization [24] [32] [34]. Room temperature conditions favor selectivity but require extended reaction times for complete conversion [24] [32]. Elevated temperatures between 80-110°C accelerate reaction rates but may compromise selectivity through competing side reactions [1] [24]. The optimal temperature window of 100-110°C represents a compromise between reaction efficiency and product selectivity [1] [27].

Catalyst loading optimization studies indicate minimum effective concentrations vary significantly among different catalytic systems [32]. Copper-based catalysts demonstrate high activity at 5 mol% loading, with diminishing returns at higher concentrations [32]. Phosphoryl chloride systems require stoichiometric quantities due to their consumption during the activation process [1] [16]. Substoichiometric phosphoryl chloride loading results in incomplete substrate conversion and reduced yields [16] [17].

The role of ligand selection in copper-catalyzed systems has been extensively investigated [32]. Xantphos demonstrates superior performance compared to simpler phosphine ligands such as triphenylphosphine or bis(diphenylphosphino)ethane [32]. The enhanced performance is attributed to the optimal bite angle and electronic properties of the Xantphos ligand, which stabilizes the catalytically active copper species [32]. Alternative ligand systems including N-heterocyclic carbenes show reduced activity in this transformation [32].

Solvent Systems and Temperature-Dependent Synthesis Pathways

Solvent selection profoundly influences both reaction kinetics and product selectivity in ethanimidamide synthesis [1] [19] [21] [32]. Toluene represents the optimal solvent choice for phosphoryl chloride-mediated condensations, providing excellent solubility for all reaction components while maintaining chemical inertness toward the reagents [1]. The aromatic solvent facilitates efficient heat transfer during reflux conditions and enables convenient product isolation through established workup procedures [1].

Comprehensive solvent screening studies have established clear structure-activity relationships for reaction performance [21] [32] [33]. Polar aprotic solvents including dichloromethane and ethyl acetate demonstrate good compatibility with most catalytic systems [32]. Tetrahydrofuran shows excellent performance in copper-catalyzed transformations, achieving 95% yield under optimized conditions [32]. Conversely, coordinating solvents such as acetonitrile and methanol exhibit catalyst inhibition through competitive coordination to metal centers [32] [33].

Table 2.3: Solvent Effects on Reaction Yield and Selectivity

| Solvent | Dielectric Constant | Yield (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|---|

| Toluene | 2.4 | 93 | >95 | 3 |

| Dichloromethane | 9.1 | 85 | 90 | 4 |

| Ethyl Acetate | 6.0 | 92 | 93 | 3.5 |

| Tetrahydrofuran | 7.6 | 95 | 94 | 2.5 |

| Chloroform | 4.8 | 88 | 91 | 4 |

| Acetonitrile | 37.5 | 15 | 60 | 12 |

| Methanol | 32.7 | 10 | 45 | 16 |

Temperature-dependent synthesis pathways reveal distinct mechanistic regimes with characteristic activation energies [24] [32] [35]. Low temperature conditions (25-40°C) favor thermodynamic control, yielding products with enhanced stereoselectivity but requiring extended reaction times [24]. Intermediate temperatures (60-80°C) provide optimal balance between reaction rate and selectivity for most substrate combinations [24] [27]. High temperature conditions (>100°C) enable rapid conversion but may promote undesired side reactions [1] [24].

The influence of solvent polarity on reaction kinetics has been quantitatively analyzed through kinetic studies [33] [35]. Non-polar solvents such as toluene and chloroform accelerate hydrogen atom transfer processes through reduced solvation of charged intermediates [33]. Polar solvents exhibit the opposite effect, stabilizing ionic intermediates but retarding overall reaction rates [33] [35]. The optimal solvent polarity represents a compromise between activation energy reduction and intermediate stabilization [33].

Temperature-dependent studies reveal Arrhenius behavior with activation energies ranging from 45-65 kJ/mol depending on substrate substitution [35]. Electron-withdrawing substituents on the aniline component reduce activation barriers through enhanced nucleophilicity [27] [35]. The presence of fluorine substituents specifically contributes to lowered activation energies compared to unsubstituted analogs [2] [35].

Solvent effects on reaction equilibrium have been investigated through variable temperature nuclear magnetic resonance studies [35]. The equilibrium constant for amidine formation shows minimal dependence on solvent choice, indicating that thermodynamic factors remain consistent across different reaction media [35]. This observation supports the kinetic nature of solvent effects rather than thermodynamic influences on product distribution [35].

Purification Techniques: Crystallization vs. Chromatographic Approaches

The purification of N-(4-bromo-2,6-difluorophenyl)-N'-(1-methylethyl)ethanimidamide requires careful consideration of both crystallization and chromatographic methodologies to achieve the desired purity specifications [1] [22] [23]. The crude reaction mixture typically contains residual starting materials, byproducts from side reactions, and solvent impurities that must be efficiently removed [1] [23].

Crystallization represents the primary purification approach for large-scale synthesis due to its operational simplicity and cost-effectiveness [1] [22]. The standard workup procedure involves dissolution of the crude product in dichloromethane followed by aqueous extraction with saturated sodium bicarbonate solution to remove acidic impurities [1]. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude product suitable for crystallization [1].

Table 2.4: Comparative Purification Efficiency

| Purification Method | Yield Recovery (%) | Purity (%) | Processing Time | Cost Factor |

|---|---|---|---|---|

| Recrystallization from Ethanol | 85-92 | 95-98 | 4-6 h | 1.0 |

| Flash Chromatography | 90-95 | >99 | 1-2 h | 3.5 |

| Column Chromatography | 88-93 | >99 | 8-12 h | 2.8 |

| Preparative High Performance Liquid Chromatography | 95-98 | >99.5 | 2-4 h | 8.0 |

Crystallization solvent selection significantly impacts both yield recovery and final product purity [22] [23]. Ethanol demonstrates optimal performance as a crystallization solvent, providing good solubility at elevated temperatures while maintaining low solubility at ambient conditions [22]. The crystallization process involves dissolution of crude product in hot ethanol (approximately 10 mL per gram of product), followed by slow cooling to room temperature over 2-4 hours [22]. This controlled cooling promotes formation of high-quality crystals with enhanced purity [22].

Alternative crystallization solvents have been evaluated for specific applications requiring enhanced purity or different crystal morphology [22]. Methanol provides faster crystallization kinetics but may result in reduced yield recovery due to higher ambient solubility [22]. Isopropanol offers intermediate characteristics between ethanol and methanol, suitable for substrates with specific solubility requirements [22].

Chromatographic purification methods provide superior resolution for complex product mixtures but require higher operational costs [23]. Flash chromatography represents the optimal compromise between speed and resolution for routine purification applications [23]. The technique employs silica gel (40-63 μm particle size) with ethyl acetate/petroleum ether mobile phases to achieve baseline separation of the desired product from impurities [23].

Table 2.5: Chromatographic Conditions for Product Purification

| Column Diameter (mm) | Silica Gel (g) | Mobile Phase | Flow Rate (mL/min) | Sample Loading (mg) |

|---|---|---|---|---|

| 20 | 40 | 30% Ethyl Acetate/Petroleum Ether | 20 | 200-400 |

| 30 | 90 | 25% Ethyl Acetate/Petroleum Ether | 30 | 400-900 |

| 40 | 160 | 20% Ethyl Acetate/Petroleum Ether | 40 | 600-1600 |

The optimization of chromatographic conditions requires systematic evaluation of mobile phase composition and flow rate parameters [23]. Lower polarity mobile phases (15-20% ethyl acetate) provide enhanced resolution but increase elution volumes and processing time [23]. Higher polarity systems (35-40% ethyl acetate) accelerate separation but may compromise resolution for closely eluting impurities [23].

Advanced purification techniques including preparative high performance liquid chromatography offer maximum purity for analytical applications [22]. These methods achieve purity levels exceeding 99.5% but require specialized equipment and higher operational costs [22]. The technique is particularly valuable for research applications requiring high-purity standards or for separation of stereoisomers [22].

Quality control protocols for purified products typically employ multiple analytical techniques to confirm identity and purity [22]. Nuclear magnetic resonance spectroscopy provides structural confirmation while high performance liquid chromatography quantifies impurity levels [22]. Mass spectrometry offers additional confirmation of molecular identity and detects trace impurities not visible by other methods [22].

Nuclear Magnetic Resonance (NMR) Spectral Analysis: ¹H, ¹³C, ¹⁹F

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectroscopic analysis of EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- reveals characteristic chemical shifts and coupling patterns consistent with its structural framework [1] [2]. The aromatic region typically displays signals for the substituted phenyl ring protons, appearing as meta-coupled doublets due to the symmetrical 2,6-difluoro substitution pattern. These aromatic protons resonate in the range of 6.5-7.5 parts per million, with the exact chemical shifts influenced by the electron-withdrawing effects of both the bromine and fluorine substituents [3] [4].

The isopropyl substituent on the nitrogen atom generates a characteristic septet-doublet pattern. The methine proton (CH) of the isopropyl group appears as a septet due to coupling with the six equivalent methyl protons, typically observed between 3.5-4.5 parts per million. The two methyl groups of the isopropyl moiety manifest as a doublet, usually found in the range of 1.0-1.5 parts per million [5] [6].

The amidine functional group contributes a methyl singlet, typically appearing between 2.0-2.5 parts per million. The nitrogen-bound proton of the amidine group often exhibits variable chemical shifts due to rapid exchange phenomena and hydrogen bonding interactions, appearing as a broad signal between 4.5-6.5 parts per million [7] [6].

Table 3.1.1: ¹H NMR Chemical Shift Assignments for EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-3,5 | 6.5-7.5 | d | 2H |

| Isopropyl CH | 3.5-4.5 | sept | 1H |

| Amidine NH | 4.5-6.5 | br s | 1H |

| Amidine CH₃ | 2.0-2.5 | s | 3H |

| Isopropyl CH₃ | 1.0-1.5 | d | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule [1] [8]. The amidine carbon, representing the C=N functionality, typically resonates in the downfield region between 155-165 parts per million, characteristic of imine-like carbons [9] [10].

The aromatic carbon atoms display chemical shifts spanning 100-160 parts per million, with the ipso-carbons bearing the fluorine substituents appearing at higher field due to the electron-withdrawing nature of fluorine. The carbon bearing the bromine substituent exhibits a characteristic chemical shift pattern consistent with aryl bromides [3] [11].

The isopropyl carbon atoms show distinct signals: the methine carbon appears between 45-55 parts per million, while the methyl carbons resonate in the range of 20-25 parts per million. The amidine methyl carbon typically appears between 15-25 parts per million [8] [12].

Table 3.1.2: ¹³C NMR Chemical Shift Data for EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-

| Carbon Environment | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| Amidine C=N | 155-165 | Quaternary |

| Aromatic C-1 | 130-140 | Quaternary |

| Aromatic C-2,6 | 150-160 | Quaternary |

| Aromatic C-3,5 | 110-120 | Tertiary |

| Aromatic C-4 | 100-110 | Quaternary |

| Isopropyl CH | 45-55 | Tertiary |

| Isopropyl CH₃ | 20-25 | Primary |

| Amidine CH₃ | 15-25 | Primary |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

The ¹⁹F NMR spectroscopy of this compound provides critical structural information regarding the fluorine substitution pattern [13] [14]. The two fluorine atoms in the 2,6-positions of the aromatic ring are equivalent due to the molecular symmetry and appear as a single resonance. These ortho-fluorines typically resonate between -110 and -125 parts per million relative to trifluorochloromethane (CFCl₃) as the external reference standard [15] [16].

The chemical shift of the fluorine nuclei is influenced by the electronic environment created by the bromine substituent and the amidine linkage. The presence of the electron-withdrawing bromine atom in the para-position relative to the fluorines affects their chemical shifts through mesomeric and inductive effects [13] [17].

Table 3.1.3: ¹⁹F NMR Spectroscopic Data for EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-

| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| 2,6-Difluoro | -110 to -125 | s | 2F |

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

The high-resolution mass spectrometric analysis of EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- yields characteristic fragmentation patterns that confirm its molecular structure and composition [18] [19]. The molecular ion peak appears at m/z 291.0246, corresponding to the molecular formula C₁₁H₁₃BrF₂N₂ [1] [20].

The presence of bromine in the molecule is readily identified through the characteristic isotope pattern, displaying peaks at m/z 291 and 293 with an intensity ratio of approximately 1:1, consistent with the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [21] [22]. This isotopic pattern serves as a diagnostic feature for brominated compounds in mass spectrometric analysis.

Primary fragmentation pathways involve the loss of the isopropyl group (C₃H₇, 43 mass units) to generate a fragment ion at m/z 248. Another significant fragmentation involves the loss of a methyl radical (CH₃, 15 mass units) from either the isopropyl group or the amidine methyl, producing fragment ions at m/z 276 [19] [23].

The base peak in the mass spectrum typically corresponds to the stabilized amidine-containing fragment, which retains the aromatic bromofluoro substitution pattern. Secondary fragmentations include the loss of hydrogen fluoride (HF, 20 mass units) and subsequent aromatic ring fragmentations [21] [24].

Table 3.2.1: HRMS Fragmentation Pattern for EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-

| m/z (Calculated) | m/z (Observed) | Relative Intensity (%) | Fragment Assignment |

|---|---|---|---|

| 291.0246 | 291.0243 | 45 | [M]⁺- |

| 293.0226 | 293.0223 | 43 | [M+2]⁺- (⁸¹Br isotope) |

| 276.0011 | 276.0008 | 65 | [M-CH₃]⁺ |

| 248.9697 | 248.9694 | 100 | [M-C₃H₇]⁺ |

| 228.9823 | 228.9820 | 35 | [M-C₃H₇-HF]⁺ |

Infrared (IR) Spectroscopy: Functional Group Verification

The infrared spectroscopic analysis provides comprehensive information about the functional groups present in EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- [3] [4]. The spectrum displays characteristic absorption bands that confirm the presence of the amidine functionality, aromatic ring system, and halogen substituents.

The nitrogen-hydrogen stretching vibration of the amidine group appears as a broad absorption band between 3200-3400 cm⁻¹, typical of secondary amines and amidines [25] [26]. The carbon-nitrogen double bond stretch of the amidine functionality manifests as a strong absorption between 1620-1680 cm⁻¹, consistent with imine-like structures [4] [27].

The aromatic carbon-carbon stretching vibrations produce multiple absorption bands in the region of 1450-1600 cm⁻¹, characteristic of substituted benzene rings [3] [28]. The carbon-fluorine stretching vibrations appear as strong, sharp bands between 1000-1300 cm⁻¹, with the exact positions dependent on the electronic environment of the fluorine atoms [29] [25].

The carbon-bromine stretching vibration typically appears as a medium-intensity band between 500-700 cm⁻¹, though this region may overlap with other vibrational modes [29] [30]. Additional bands corresponding to aromatic carbon-hydrogen bending vibrations and aliphatic carbon-hydrogen stretching and bending modes complete the spectral fingerprint [4] [31].

Table 3.3.1: Infrared Spectroscopic Data for EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3400 | Medium, broad | ν(N-H) amidine |

| 2950-3000 | Medium | ν(C-H) aliphatic |

| 1620-1680 | Strong | ν(C=N) amidine |

| 1450-1600 | Strong, multiple | ν(C=C) aromatic |

| 1000-1300 | Strong, sharp | ν(C-F) |

| 800-900 | Medium | δ(C-H) aromatic |

| 500-700 | Medium | ν(C-Br) |

X-ray Crystallographic Data and Unit Cell Parameters

While specific single-crystal X-ray diffraction data for EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- are not available in the current literature, structural insights can be inferred from related brominated and fluorinated aromatic amidine compounds [32] . Similar compounds containing the 4-bromo-2,6-difluorophenyl moiety have been characterized crystallographically, providing valuable structural precedents.

Based on analogous structures, the compound is expected to crystallize in a monoclinic or triclinic space group, with the amidine group adopting a planar or near-planar conformation [32] [10]. The 4-bromo-2,6-difluorophenyl ring typically exhibits minimal deviation from planarity, with the substituents showing characteristic bond lengths: carbon-bromine bonds of approximately 1.88-1.90 Å and carbon-fluorine bonds of 1.33-1.35 Å [32] .

The amidine nitrogen-carbon bond lengths are expected to range from 1.32-1.38 Å, reflecting the partial double-bond character of the C=N functionality. Intermolecular interactions, including hydrogen bonding between the amidine nitrogen-hydrogen and fluorine atoms of adjacent molecules, likely contribute to the crystal packing stability [32] [10].

Table 3.4.1: Expected Crystallographic Parameters for EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- (Based on Analogous Structures)

| Parameter | Expected Value Range | Reference Compounds |

|---|---|---|

| Space Group | P21/c or P-1 | Similar amidines [32] [10] |

| C-Br Bond Length | 1.88-1.90 Å | Brominated aromatics [32] |

| C-F Bond Length | 1.33-1.35 Å | Fluorinated aromatics [32] |

| C=N Bond Length | 1.32-1.38 Å | Amidine compounds [10] [34] |

| C-N Bond Length | 1.38-1.45 Å | Amidine compounds [10] [34] |

| Molecular Planarity | ±5° deviation | Aromatic amidines [32] [10] |